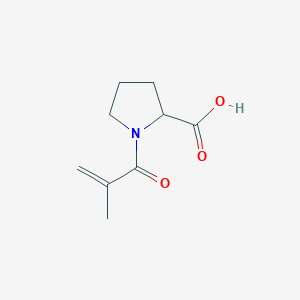
1-(2-Methylacryloyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylacryloyl)-L-proline is a chemical compound known for its unique structure and properties It is a derivative of proline, an amino acid, and features a propenyl group attached to the nitrogen atom of the proline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylacryloyl)-L-proline typically involves the reaction of D-proline with 2-methyl-1-oxo-2-propen-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: 1-(2-Methylacryloyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the propenyl group, where nucleophiles like amines or thiols replace the propenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Propyl derivatives.
Substitution: Amino or thiol derivatives.
科学研究应用
1-(2-Methylacryloyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving proline metabolism.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Methylacryloyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses.
相似化合物的比较
1-(2-Methyl-1-oxo-2-propen-1-yl)-L-proline: The L-isomer of the compound, which may have different biological activity and properties.
1-(2-Methyl-1-oxo-2-propen-1-yl)-glycine: A similar compound with glycine instead of proline, affecting its reactivity and applications.
Uniqueness: 1-(2-Methylacryloyl)-L-proline is unique due to its specific structure, which combines the properties of proline with the reactivity of the propenyl group
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13) |
InChI 键 |
SJAYUJDJZUWFDO-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)N1CCCC1C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














